molecular formula C12H11N3O3 B15049283 N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine

N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine

Cat. No.: B15049283
M. Wt: 245.23 g/mol
InChI Key: TWXDIFYLFUYLHL-UHFFFAOYSA-N
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Description

N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine is a chemical compound with the molecular formula C12H11N3O3 It is known for its unique structure, which includes a nitrophenyl group attached to a pyrrole ring via a methylene bridge, and a hydroxylamine functional group

Properties

IUPAC Name

N-[[1-[(2-nitrophenyl)methyl]pyrrol-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-13-8-11-5-3-7-14(11)9-10-4-1-2-6-12(10)15(17)18/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXDIFYLFUYLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2C=NO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine typically involves the reaction of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde and hydroxylamine.

    Reaction Conditions: The reaction is usually performed in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

    Temperature and Time: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective starting materials, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxylamine group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives.

Scientific Research Applications

N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine exerts its effects involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the hydroxylamine group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine
  • **N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydrazine
  • **N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)amine

Uniqueness

This compound is unique due to the presence of both a nitrophenyl group and a hydroxylamine group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

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